(3E)-N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}butanamide
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Overview
Description
(3E)-N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}butanamide is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}butanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with a suitable formylating agent to produce 4-fluorobenzaldehyde.
Condensation Reaction: The 4-fluorobenzaldehyde is then reacted with 3-fluorobenzylamine under acidic conditions to form the corresponding imine.
Amidation: The imine is subsequently reacted with butanoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3E)-N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific receptors.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique electronic properties.
Biological Research: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of (3E)-N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}butanamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}propanamide
- N-(4-Fluorophenyl)-3-{[(3-chlorophenyl)formamido]imino}butanamide
Uniqueness
(3E)-N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}butanamide is unique due to the specific positioning of fluorine atoms, which significantly influences its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for targeted applications.
Properties
Molecular Formula |
C17H15F2N3O2 |
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Molecular Weight |
331.32 g/mol |
IUPAC Name |
3-fluoro-N-[(E)-[4-(4-fluoroanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C17H15F2N3O2/c1-11(9-16(23)20-15-7-5-13(18)6-8-15)21-22-17(24)12-3-2-4-14(19)10-12/h2-8,10H,9H2,1H3,(H,20,23)(H,22,24)/b21-11+ |
InChI Key |
CIDGCEYQNIZXGY-SRZZPIQSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)F)/CC(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)F)CC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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